

# Unraveling Neuronal Signaling: Applications of Protein Kinase C (19-36) in Neuroscience Research

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## Compound of Interest

Compound Name: Protein Kinase C (19-36)

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A comprehensive guide detailing the application of **Protein Kinase C (19-36)**, a highly selective pseudosubstrate peptide inhibitor of Protein Kinase C (PKC), is now available for researchers, scientists, and drug development professionals in the field of neuroscience. This document provides in-depth application notes and detailed experimental protocols to facilitate the investigation of PKC-mediated signaling pathways in neuronal function and disease.

Protein Kinase C is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes within the central nervous system, including synaptic plasticity, learning and memory, and neuronal excitability.[1][2] The peptide inhibitor, PKC (19-36), acts as a powerful tool to dissect the specific roles of PKC in these complex mechanisms by competitively binding to the active site of the enzyme.[3]

## Application Notes

**Protein Kinase C (19-36)** is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKC. It effectively inhibits PKC activity without significantly affecting other kinases such as cAMP-dependent protein kinase (PKA) and Ca<sup>2+</sup>/calmodulin-dependent protein kinase II (CaMKII), making it a specific tool for neuroscience research.[4]

Key Applications in Neuroscience:

- **Synaptic Plasticity:** PKC (19-36) has been instrumental in demonstrating the requirement of PKC activity in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[\[5\]](#)[\[6\]](#) Its use in electrophysiological studies helps to elucidate the role of postsynaptic PKC activation in response to synaptic stimuli.
- **Ion Channel Modulation:** Research utilizing PKC (19-36) has revealed the modulatory effects of PKC on various ion channels, including voltage-gated sodium, potassium, and calcium channels. By inhibiting PKC, researchers can study how this kinase influences neuronal excitability and action potential firing.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- **Receptor Function and Trafficking:** The inhibitor has been employed to investigate the PKC-dependent regulation of neurotransmitter receptors, such as GABA-A receptors. These studies have shown that PKC can modulate receptor function, including channel gating and cell surface expression.[\[1\]](#)[\[9\]](#)
- **Signal Transduction Pathways:** PKC (19-36) is a critical tool for mapping signaling cascades. For example, it has been used to confirm the involvement of PKC downstream of G-protein coupled receptors, such as the urotensin-II receptor, in mediating neuronal responses.[\[8\]](#)
- **Drug Development:** As dysregulation of PKC signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and bipolar disorder, PKC (19-36) serves as a valuable research tool in the preclinical stages of drug development for screening and validating potential therapeutic targets.

## Quantitative Data Summary

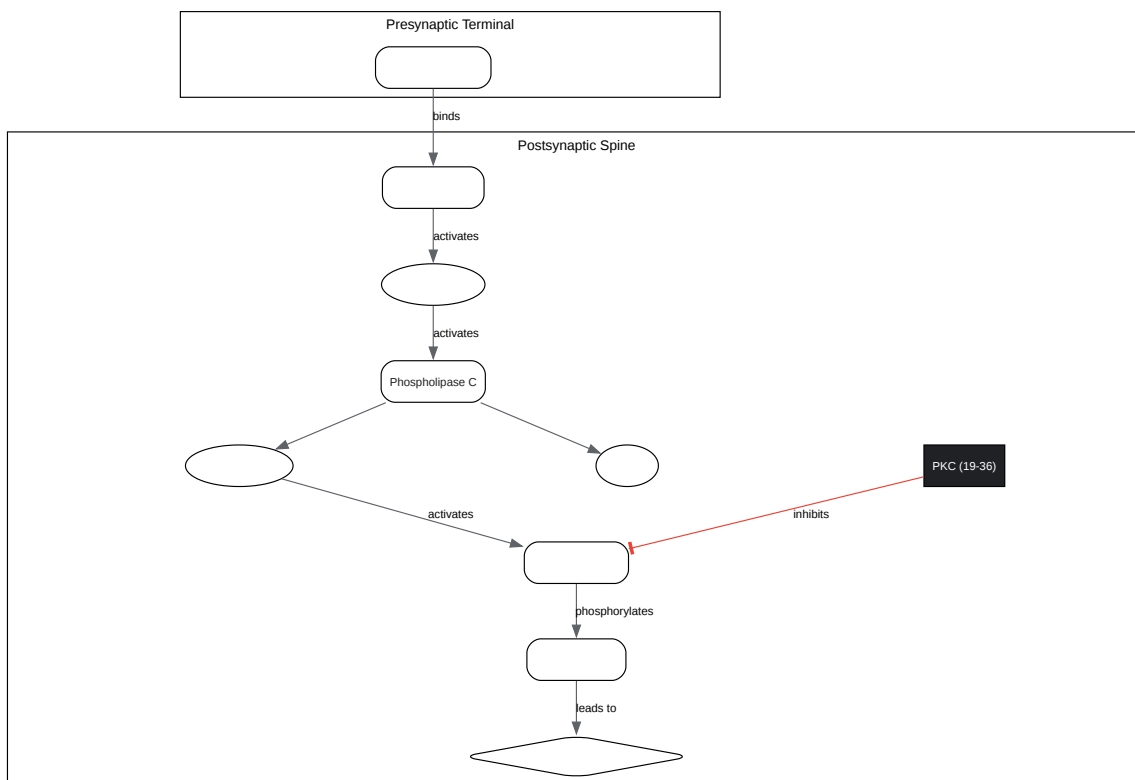
The following tables summarize the key quantitative parameters of PKC (19-36) and its application in various experimental settings.

Parameter	Value	Reference
IC <sub>50</sub>	0.18 µM	<a href="#">[10]</a>
K <sub>i</sub>	147 nM	

Application Area	Experimental Model	Concentration of PKC (19-36)	Observed Effect	Reference
Synaptic Plasticity (LTP)	Hippocampal Slices	10 $\mu$ M (intracellular)	Blockade of LTP induction	
Synaptic Plasticity (LTD)	Hippocampal Slices	250 $\mu$ M (in recording electrode)	Complete block of LTD induction	[11]
GABA-A Receptor Modulation	Hippocampal Interneurons	10 $\mu$ M (intracellular)	Prevention of NRG2-mediated mIPSC amplitude decrease	[12]
Sodium Channel Modulation	Rat Brain Neurons	Not specified	Blockade of PKC-induced decrease in peak sodium current	[3]
Potassium Channel (A-Type) Modulation	Trigeminal Ganglion Neurons	10 $\mu$ M (dialysis)	Abolished urotensin-II-induced decrease in IA	
Ethanol-Enhanced GABA Release	Purkinje Cells	20 $\mu$ M (in pipette)	Did not block ethanol-induced increase in mIPSC frequency (postsynaptic application)	[13]

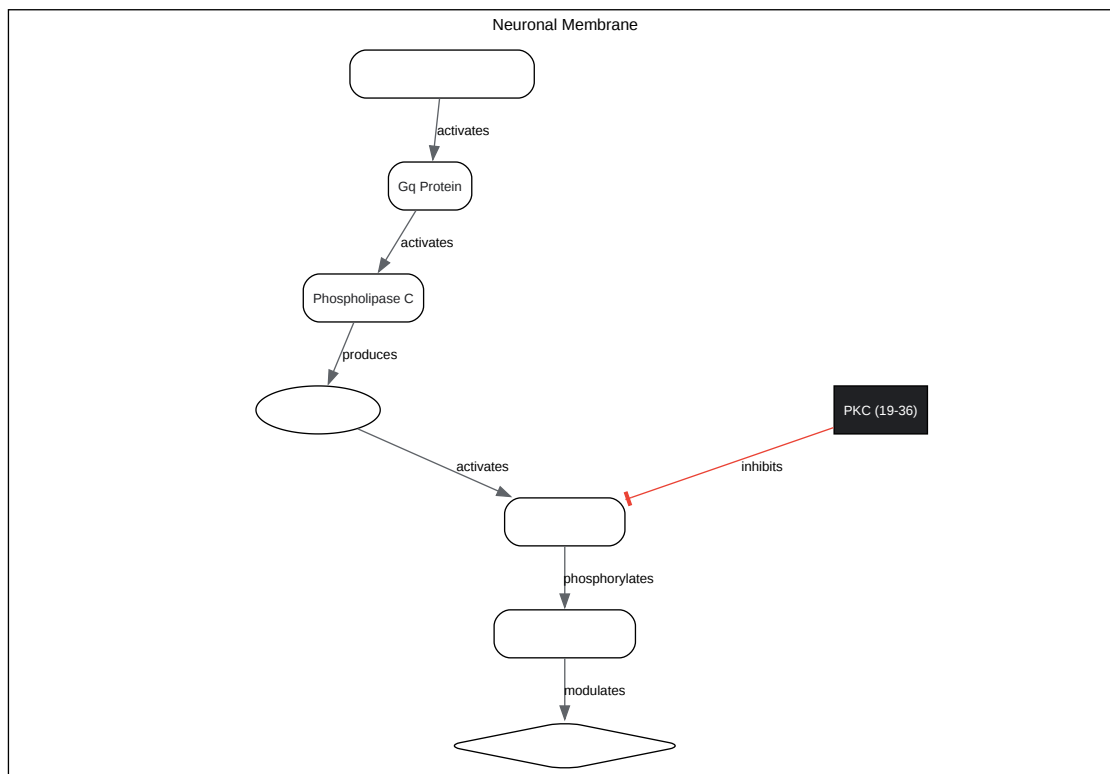
## Signaling Pathways and Experimental Workflows

To visually represent the role of PKC in various neuronal processes and the utility of PKC (19-36) in their study, the following diagrams have been generated using Graphviz.



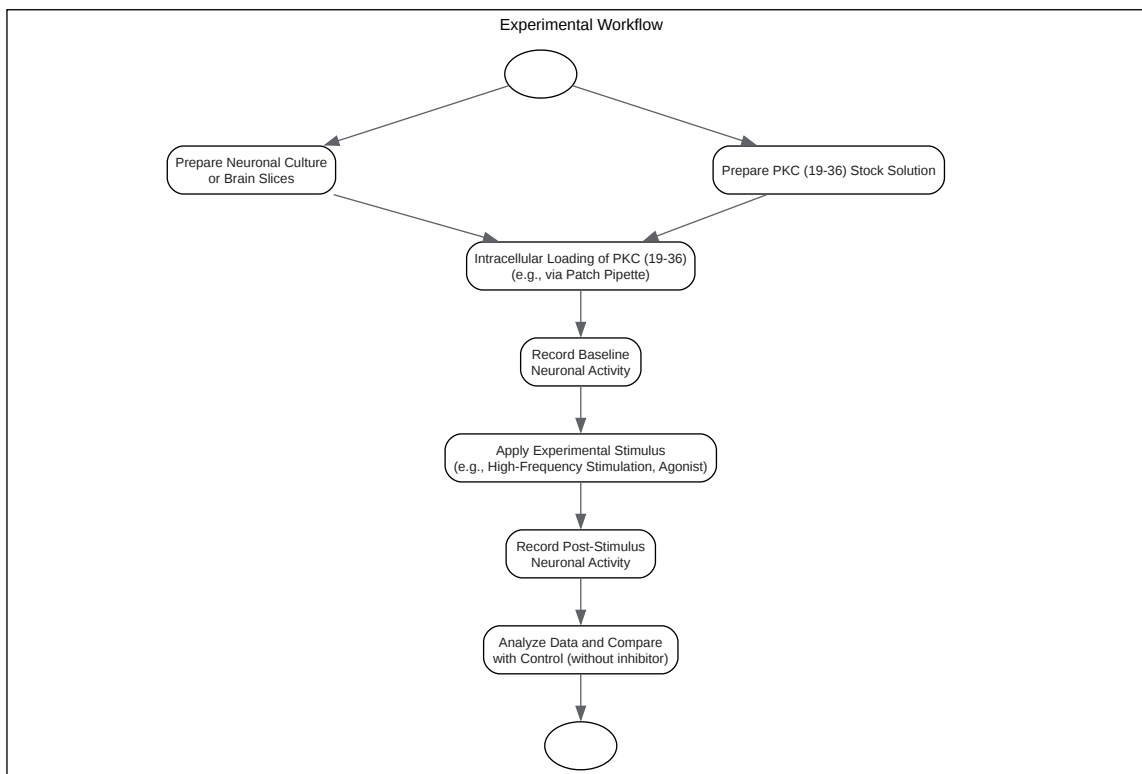
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PKC Signaling in Long-Term Potentiation (LTP).



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GPCR-mediated PKC signaling and ion channel modulation.



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